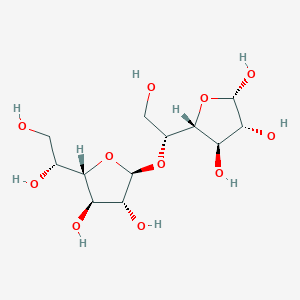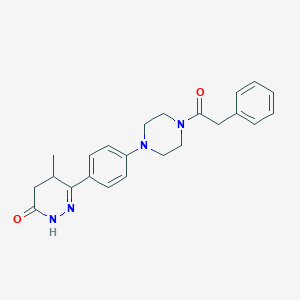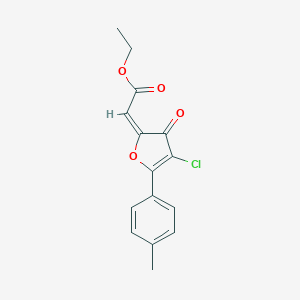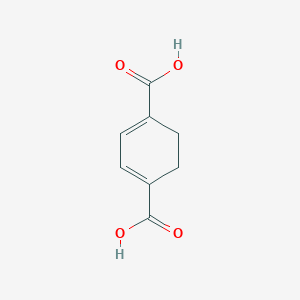
Carboxyatractylate
Descripción general
Descripción
El carboxiatractyloside (sal de potasio) es un inhibidor altamente selectivo del translocador de nucleótidos de adenina (ANT), una proteína que facilita el intercambio de ADP y ATP a través de la membrana mitocondrial . Este compuesto se deriva de la planta Xanthium sibiricum y es conocido por sus potentes efectos inhibidores sobre la función mitocondrial, lo que lleva a la apertura del poro de transición de permeabilidad (PTP), la pérdida del potencial de membrana mitocondrial y la inducción de apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El carboxiatractyloside (sal de potasio) generalmente se aísla de la planta Xanthium sibiricum. La preparación implica la extracción del compuesto a partir del material vegetal, seguida de la purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥98% .
Métodos de producción industrial: La producción industrial de carboxiatractyloside (sal de potasio) implica la extracción a gran escala de Xanthium sibiricum, seguida de procesos de purificación para garantizar una alta pureza y consistencia. El compuesto se formula luego en una forma de sal de potasio estable para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: El carboxiatractyloside (sal de potasio) principalmente experimenta reacciones relacionadas con su función inhibitoria sobre el ANT. Estas reacciones incluyen la unión al sitio de unión de nucleósidos del ANT en el lado citoplasmático de la membrana mitocondrial interna, lo que lleva a la estabilización de la conformación c del ANT .
Reactivos y condiciones comunes: El compuesto se usa a menudo en soluciones acuosas, con concentraciones típicas que varían de 1 a 5 µM para fines experimentales . Es estable en condiciones de laboratorio estándar y puede almacenarse a -20°C para mantener su actividad .
Principales productos formados: El principal producto de la interacción entre carboxiatractyloside (sal de potasio) y ANT es la inhibición del intercambio ADP/ATP, lo que lleva a la disfunción mitocondrial y la apoptosis .
Aplicaciones Científicas De Investigación
El carboxiatractyloside (sal de potasio) tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El carboxiatractyloside (sal de potasio) ejerce sus efectos uniéndose al translocador de nucleótidos de adenina (ANT) en el lado citoplasmático de la membrana mitocondrial interna . Esta unión estabiliza la conformación c del ANT, evitando el intercambio de ADP y ATP a través de la membrana. Como resultado, el poro de transición de permeabilidad (PTP) se abre, lo que lleva a la pérdida del potencial de membrana mitocondrial y la inducción de apoptosis .
Compuestos similares:
Atractyloside: Otro inhibidor del ANT, pero menos potente en comparación con el carboxiatractyloside (sal de potasio).
Ácido bongkrekico: Similar al carboxiatractyloside en sus efectos inhibidores sobre el ANT, pero con diferentes características de unión.
Singularidad: El carboxiatractyloside (sal de potasio) es único debido a su alta potencia y selectividad para el ANT. Es aproximadamente diez veces más potente que el atractyloside y se considera más efectivo para inhibir la fosforilación oxidativa . A diferencia del atractyloside, los efectos del carboxiatractyloside no se revierten al aumentar la concentración de nucleótidos de adenina .
Comparación Con Compuestos Similares
Atractyloside: Another inhibitor of ANT, but less potent compared to carboxyatractyloside (potassium salt).
Bongkrekic Acid: Similar to carboxyatractyloside in its inhibitory effects on ANT, but with different binding characteristics.
Uniqueness: Carboxyatractyloside (potassium salt) is unique due to its high potency and selectivity for ANT. It is approximately ten times more potent than atractyloside and is considered more effective in inhibiting oxidative phosphorylation . Unlike atractyloside, the effects of carboxyatractyloside are not reversed by increasing the concentration of adenine nucleotides .
Propiedades
IUPAC Name |
15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33286-30-5 (di-potassium salt) | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865669 | |
| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35988-42-2 | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?
A: this compound binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].
Q2: What are the downstream effects of this compound binding to the AAC?
A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].
Q3: Does this compound's effect on mitochondria vary between tissues?
A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].
Q4: Can this compound induce uncoupling in mitochondria?
A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].
Q5: Can this compound affect the conformation of the ADP/ATP carrier?
A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.
Q7: Is there information available about this compound's material compatibility, stability, or catalytic properties within the provided research?
A7: The research papers primarily focus on the biological activity and mechanism of action of this compound in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.
Q8: How do structural modifications of this compound affect its activity?
A8: The research papers do not delve into specific structural modifications of this compound or their impact on its activity.
Q9: Can you provide information on the stability and formulation of this compound, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?
A9: The focus of the provided research papers is on the biochemical mechanisms of this compound's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.
Q10: How is this compound utilized in research to investigate mitochondrial function?
A10: CAT serves as a valuable tool for studying:
- ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].
- Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].
- Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)









